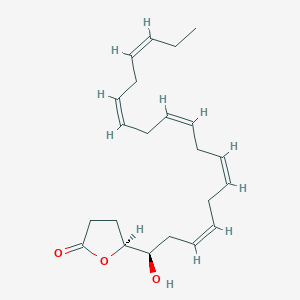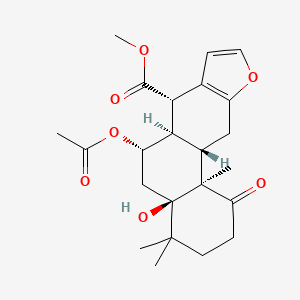
Caesalpine B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caesalpine B is a naturally occurring compound found in various species of the genus Caesalpinia. This genus belongs to the family Fabaceae and is known for its diverse range of secondary metabolites with significant biological activities. This compound is a cassane diterpenoid, a class of compounds known for their complex structures and wide range of pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Caesalpine B typically involves the extraction from plant sources, particularly from Caesalpinia species. One common method is the use of high-performance countercurrent chromatography (HPCCC), which allows for the efficient separation and purification of the compound. The optimal solvent system for HPCCC separation is chloroform-methanol-water (4:3:2, v/v/v), with the apparatus rotated at 1600 r/min, a flow rate of 10 mL/min, and a separation temperature of 25°C .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in plant sources. advancements in extraction techniques, such as ionic liquid-based ultrasonic-assisted extraction combined with high-performance liquid chromatography (HPLC), have improved the efficiency and yield of this compound from plant materials .
化学反应分析
Types of Reactions
Caesalpine B undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the acid-catalyzed transformation of cassane diterpenoids into aromatic derivatives. This transformation can occur in the presence of catalysts such as aluminum chloride (AlCl3) or under UV light irradiation .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions include various aromatic derivatives and other structurally modified cassane diterpenoids. These products often exhibit enhanced biological activities compared to the parent compound .
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating inflammatory diseases, cancer, and cardiovascular disorders.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color properties
作用机制
The mechanism of action of Caesalpine B involves its interaction with various molecular targets and pathways. It has been shown to inhibit key enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For example, it modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway, leading to reduced inflammation and cell growth .
相似化合物的比较
Similar Compounds
Brazilin: Another cassane diterpenoid found in Caesalpinia species, known for its antioxidant and anti-inflammatory properties.
Sappanone A: Exhibits similar pharmacological activities, including antimicrobial and anticancer effects.
Protosappanin B: Known for its antibacterial and antifungal activities.
Uniqueness
Caesalpine B stands out due to its unique structural features and potent biological activities. Its ability to undergo various chemical transformations and form biologically active derivatives makes it a valuable compound for scientific research and industrial applications .
属性
IUPAC Name |
methyl (4aR,6S,6aR,7S,11aS,11bR)-6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16,18-19,27H,6,8,10-11H2,1-5H3/t14-,16-,18+,19-,22-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVBJIVZZAJHJM-ANLLKEILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC(=O)C2(C3C1C(C4=C(C3)OC=C4)C(=O)OC)C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@]2([C@@]([C@@H]3[C@@H]1[C@@H](C4=C(C3)OC=C4)C(=O)OC)(C(=O)CCC2(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

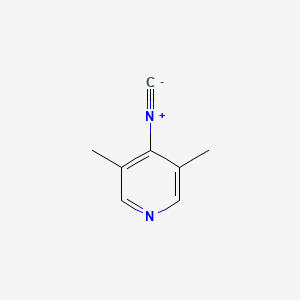
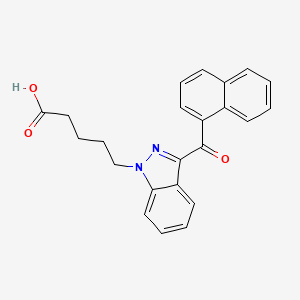
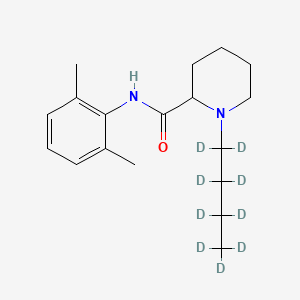
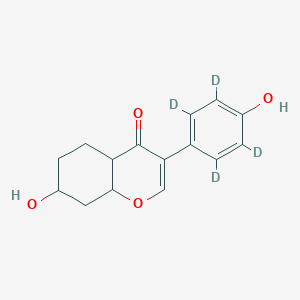


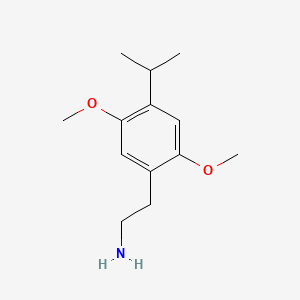
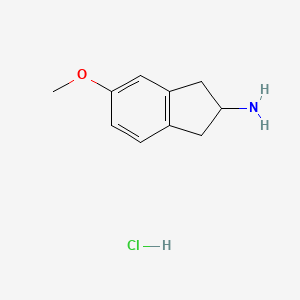
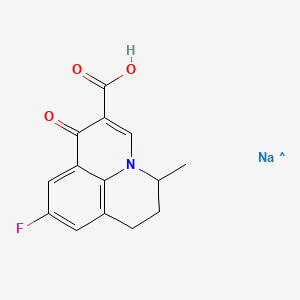
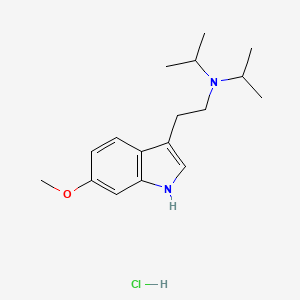
![2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593384.png)
